molecular formula C12H17Cl3N2 B2808281 1-(3,4-Dichlorophenyl)-3,3-dimethylpiperazine;hydrochloride CAS No. 2416243-48-4

1-(3,4-Dichlorophenyl)-3,3-dimethylpiperazine;hydrochloride

Cat. No.: B2808281
CAS No.: 2416243-48-4
M. Wt: 295.63
InChI Key: YZLRWCFOPOOJJQ-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3,3-dimethylpiperazine;hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dichlorophenyl group and two methyl groups, making it a unique and versatile molecule.

Preparation Methods

The synthesis of 1-(3,4-Dichlorophenyl)-3,3-dimethylpiperazine;hydrochloride typically involves several steps:

Industrial production methods often involve continuous processes to ensure high yield and purity. For example, the reaction of 3,4-dichloroaniline with phosgene and subsequent treatment with dimethylamine can be carried out in a continuous flow reactor to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)-3,3-dimethylpiperazine;hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically yields N-oxides, while reduction produces amines.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3,3-dimethylpiperazine;hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3,3-dimethylpiperazine;hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound primarily targets enzymes and receptors involved in neurotransmission and signal transduction.

    Pathways: It inhibits the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)-3,3-dimethylpiperazine;hydrochloride can be compared with other similar compounds to highlight its uniqueness:

The unique substitution pattern and the presence of the piperazine ring in this compound confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3,3-dimethylpiperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2.ClH/c1-12(2)8-16(6-5-15-12)9-3-4-10(13)11(14)7-9;/h3-4,7,15H,5-6,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBYLLVFCLYIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCN1)C2=CC(=C(C=C2)Cl)Cl)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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